molecular formula C11H10F2O2S B2556453 3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid CAS No. 1864061-65-3

3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid

Cat. No.: B2556453
CAS No.: 1864061-65-3
M. Wt: 244.26
InChI Key: LACGANVRKPXJLD-UHFFFAOYSA-N
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Description

3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid is an organic compound with the molecular formula C11H10F2O2S It is characterized by the presence of a cyclopropylmethyl group attached to a sulfanyl group, which is further connected to a difluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid typically involves the following steps:

    Formation of the Cyclopropylmethyl Sulfanyl Intermediate: This step involves the reaction of cyclopropylmethyl chloride with sodium sulfide to form cyclopropylmethyl sulfide.

    Introduction of the Difluorobenzoic Acid Moiety: The cyclopropylmethyl sulfide is then reacted with 2,6-difluorobenzoic acid in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorobenzoic acid moiety can enhance its binding affinity and specificity towards certain targets, while the cyclopropylmethyl sulfanyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic Acid: Lacks the cyclopropylmethyl sulfanyl group, resulting in different chemical and biological properties.

    3-[(Cyclopropylmethyl)sulfanyl]benzoic Acid: Lacks the fluorine atoms, which can affect its reactivity and interactions with biological targets.

Uniqueness

3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid is unique due to the combination of the cyclopropylmethyl sulfanyl group and the difluorobenzoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclopropylmethylsulfanyl)-2,6-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2S/c12-7-3-4-8(16-5-6-1-2-6)10(13)9(7)11(14)15/h3-4,6H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACGANVRKPXJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=C(C(=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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